1-(3-Isopropylpyridin-4-yl)ethanone
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Overview
Description
1-(3-Isopropylpyridin-4-yl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and an ethanone group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylpyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 3-isopropylpyridine with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium-catalyzed coupling reaction between 3-isopropylpyridine and an acetylating agent can provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the pyridine ring.
Scientific Research Applications
1-(3-Isopropylpyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Isopropylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanone: Similar structure but lacks the isopropyl group.
1-(Thiophen-3-yl)ethanone: Contains a thiophene ring instead of a pyridine ring.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Features a pyrrole ring with methyl substituents.
Uniqueness
1-(3-Isopropylpyridin-4-yl)ethanone is unique due to the presence of both the isopropyl group and the ethanone group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-propan-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-6-11-5-4-9(10)8(3)12/h4-7H,1-3H3 |
InChI Key |
UHONJXUXZWAVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(=O)C |
Origin of Product |
United States |
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